molecular formula C26H19ClFNO4 B11118252 1-(3-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11118252
M. Wt: 463.9 g/mol
InChI Key: BXAJLAGTOPORFG-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-pyrrole core with various substituents, makes it an interesting subject for research in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the various substituents. Common synthetic routes include:

    Cyclization Reactions: The formation of the chromeno-pyrrole core can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and amines.

    Substitution Reactions: Introduction of the 3-chlorophenyl, 7-fluoro, and 2-[2-(4-methoxyphenyl)ethyl] groups can be accomplished through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process intensification methods.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

    Biological Studies: Researchers investigate the compound’s biological activities, such as its effects on cellular pathways, enzyme inhibition, and receptor binding.

    Chemical Biology: The compound is used as a tool to study biological processes and to develop new chemical probes for target identification and validation.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors on the cell surface or within cells, leading to modulation of signaling pathways.

    Gene Expression: Influencing gene expression and protein synthesis, thereby affecting cellular functions.

Comparison with Similar Compounds

1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Chromeno-pyrrole Derivatives: Compounds with similar core structures but different substituents.

    Fluorinated Aromatics: Compounds containing fluorine atoms in aromatic rings.

    Methoxyphenyl Derivatives: Compounds with methoxy groups attached to phenyl rings.

Uniqueness: The unique combination of substituents in 1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H19ClFNO4

Molecular Weight

463.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19ClFNO4/c1-32-19-8-5-15(6-9-19)11-12-29-23(16-3-2-4-17(27)13-16)22-24(30)20-14-18(28)7-10-21(20)33-25(22)26(29)31/h2-10,13-14,23H,11-12H2,1H3

InChI Key

BXAJLAGTOPORFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl

Origin of Product

United States

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